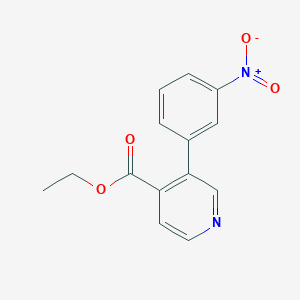
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a nitrophenyl group attached to the pyridine ring, which imparts unique chemical and physical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester typically involves the reaction of 3-nitrobenzaldehyde with ethyl nicotinate under basic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the pyridine ring. Common reagents used in this synthesis include sodium ethoxide or potassium carbonate as the base, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acid derivatives.
科学研究应用
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
作用机制
The mechanism of action of 3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The nitrophenyl group can participate in electron transfer reactions, while the pyridine ring can form coordination complexes with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
- Ethyl 3-(4-nitrophenyl)pyridine-4-carboxylate
- Methyl 3-(3-nitrophenyl)pyridine-4-carboxylate
- Ethyl 3-(3-aminophenyl)pyridine-4-carboxylate
Uniqueness
3-(3-Nitrophenyl)-4-pyridinecarboxylic acid ethyl ester is unique due to the specific positioning of the nitrophenyl group, which influences its reactivity and interaction with biological targets. This compound’s distinct electronic and steric properties make it a valuable tool in synthetic chemistry and drug discovery .
属性
CAS 编号 |
252921-32-7 |
|---|---|
分子式 |
C14H12N2O4 |
分子量 |
272.26 g/mol |
IUPAC 名称 |
ethyl 3-(3-nitrophenyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C14H12N2O4/c1-2-20-14(17)12-6-7-15-9-13(12)10-4-3-5-11(8-10)16(18)19/h3-9H,2H2,1H3 |
InChI 键 |
JHRPBJPYOUEUBO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C=NC=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-Butoxycarbonyl-1-[(3-chloro-1-propyl)sulfonyl]piperazine](/img/structure/B8690652.png)
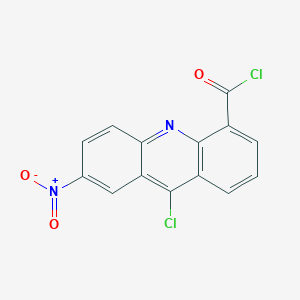

![[4,5-bis-(Methoxycarbonyl)-1,3-dithiol-2-yl]tributyl-phosphonium tetrafluoroborate](/img/structure/B8690682.png)
![3-[(Benzyloxy)methyl]cyclohexanone](/img/structure/B8690692.png)
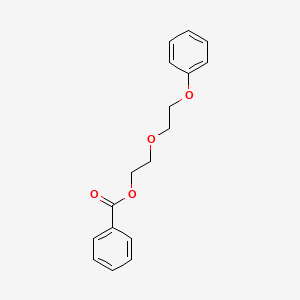
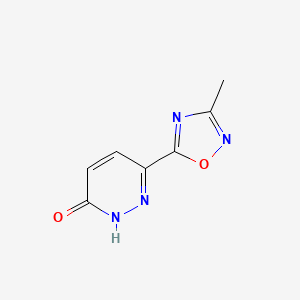
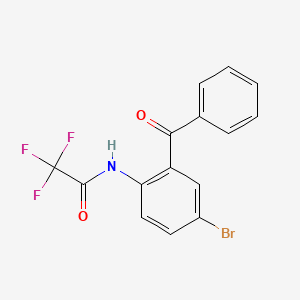

![5-(2-Fluoro-4-pyridyl)-4-(3-methylphenyl)-2-[4-(methylthio)phenyl]-1,3-thiazole](/img/structure/B8690723.png)
![1-({[(2,5-Dioxopyrrolidin-1-yl)oxy]carbonyl}oxy)propyl propanoate](/img/structure/B8690727.png)

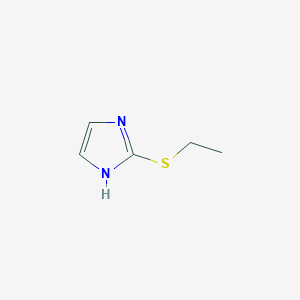
![1-[4'-(3-Methyl-4-{[(1-phenylethoxy)carbonyl]amino}-1,2-oxazol-5-YL)-[1,1'-biphenyl]-4-YL]cyclopropane-1-carboxylic acid](/img/structure/B8690743.png)
